[4-(prop-2-enamido)phenyl]boronic acid
Description
[4-(Prop-2-enamido)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with a prop-2-enamido (acrylamide) group. For example, boronic acids with electron-withdrawing or bulky substituents, such as carbamoyl or carbazole groups, often exhibit distinct reactivity and photophysical behaviors . The acrylamide group may enhance solubility in polar solvents and provide a site for further functionalization, similar to methoxy or diphenylamino substituents observed in other derivatives .
Propriétés
Numéro CAS |
155352-23-1 |
|---|---|
Formule moléculaire |
C9H10BNO3 |
Poids moléculaire |
190.99 g/mol |
Nom IUPAC |
[4-(prop-2-enoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12) |
Clé InChI |
JILCNOLYVKMITP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)NC(=O)C=C)(O)O |
Pureté |
95 |
Origine du produit |
United States |
Activité Biologique
[4-(prop-2-enamido)phenyl]boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
[4-(prop-2-enamido)phenyl]boronic acid features a boron atom bonded to a phenyl group and an enamido functional group. Its structure allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that boronic acids, including [4-(prop-2-enamido)phenyl]boronic acid, exhibit significant anticancer properties. They can inhibit the activity of proteasomes, which are crucial for protein degradation in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, studies have shown that derivatives of boronic acids can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [4-(prop-2-enamido)phenyl]boronic acid | MCF-7 | 18.76 ± 0.62 | Proteasome inhibition |
| Phenylboronic acid | PC3 | 15.5 | Induction of apoptosis |
| Bortezomib | Various | 0.5 - 5 | Proteasome inhibition |
Antibacterial Activity
Boronic acids are also recognized for their antibacterial properties. Studies have demonstrated that [4-(prop-2-enamido)phenyl]boronic acid exhibits activity against various bacterial strains, including Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Table 2: Antibacterial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [4-(prop-2-enamido)phenyl]boronic acid | E. coli (ATCC 25922) | 6.50 mg/mL |
| Boric acid | Staphylococcus aureus | 8.00 mg/mL |
Antioxidant Activity
The antioxidant capacity of [4-(prop-2-enamido)phenyl]boronic acid has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Case Studies
- Anticancer Study on MCF-7 Cells : A study assessed the cytotoxic effects of [4-(prop-2-enamido)phenyl]boronic acid on MCF-7 cells, revealing an IC50 value of 18.76 µg/mL. The compound was found to induce apoptosis through proteasome inhibition, leading to increased levels of pro-apoptotic proteins.
- Antibacterial Formulation : A cream formulation containing boron-based compounds was tested for its antibacterial efficacy against E. coli. The formulation was found effective at a concentration of 6.50 mg/mL, demonstrating the potential application of boronic acids in topical antibacterial agents.
- Antioxidant Evaluation : The antioxidant potential was assessed using DPPH and ABTS assays, yielding IC50 values of 0.14 µg/mL and 1.73 µg/mL respectively, indicating strong radical scavenging activity which may contribute to its therapeutic applications in oxidative stress-related conditions.
Comparaison Avec Des Composés Similaires
Key Observations :
- Electron-Donating Groups: The diphenylamino group in [4-(diphenylamino)phenyl]boronic acid enhances intramolecular charge transfer, making it suitable for optoelectronic applications . In contrast, the acrylamide group in [4-(prop-2-enamido)phenyl]boronic acid is electron-withdrawing, which may reduce charge transfer efficiency but improve stability in aqueous environments.
- Biological Activity: Methoxyethylphenoxymethyl-substituted boronic acids exhibit potent HDAC inhibition (IC₅₀ ~1 µM), suggesting that bulky substituents improve target binding . The acrylamide group in the target compound could similarly enhance interactions with biomolecules via hydrogen bonding or Michael addition.
- Sensing: Phenylboronic acid’s diol-binding ability is leveraged in glucose sensors , while methylthio-substituted analogs show voltage-dependent conductance .
Photophysical and Electronic Properties
- RTP Materials: [N-Phenylcarbazol-2-yl]boronic acid achieves ultralong RTP (up to 4.4 s) due to n–π* transitions and restricted molecular motion . The acrylamide group’s planar structure might similarly suppress non-radiative decay, though its electron-withdrawing nature could alter excited-state dynamics.
- The acrylamide substituent, with its conjugated double bond, may enable similar conductance modulation but with distinct redox behavior.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
